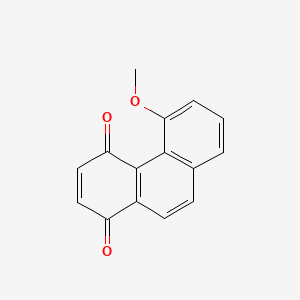

5-Methoxyphenanthrene-1,4-dione

Description

5-Methoxyphenanthrene-1,4-dione is a phenanthrenequinone derivative featuring a methoxy group at the 5-position and two ketone groups at the 1,4-positions of its aromatic core. Phenanthrenequinones are of interest due to their redox activity, photochemical behavior, and applications in medicinal chemistry, often serving as intermediates or bioactive scaffolds .

Properties

CAS No. |

73453-72-2 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

5-methoxyphenanthrene-1,4-dione |

InChI |

InChI=1S/C15H10O3/c1-18-13-4-2-3-9-5-6-10-11(16)7-8-12(17)15(10)14(9)13/h2-8H,1H3 |

InChI Key |

FJFVXQHSEKVVNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C3=C(C=C2)C(=O)C=CC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyphenanthrene-1,4-dione typically involves the bromination of phenanthrene followed by methoxylation. For instance, the phenanthrene bromide product mixture obtained from bromination of 9-bromophenanthrene can be converted to methoxy products using a copper(I) iodide-catalyzed methoxylation reaction . The resulting products are purified by chromatographic methods and analyzed using NMR spectroscopy.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur at different positions on the phenanthrene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine and sulfuric acid are employed for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenanthrenes, quinones, and hydroxylated derivatives.

Scientific Research Applications

5-Methoxyphenanthrene-1,4-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound’s derivatives are studied for their biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It serves as a precursor for the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxyphenanthrene-1,4-dione involves its interaction with cellular components. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. The presence of the dione groups allows it to participate in electron transfer processes, which can affect various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs from the evidence include:

- IM-5 (5-(4-Methoxyphenyl)-imidazolidin-2,4-dione) : A methoxy-substituted imidazolidine-dione synthesized via Strecker reaction (70–74% yield) .

- 2-Methoxystypandrone (6-acetyl-5-hydroxy-2-methoxy-7-methyl-1,4-dihydronaphthalene-1,4-dione): A naphthoquinone derivative with methoxy, acetyl, and methyl substituents .

- βββ-SQ1D2P1 ((−)(R)-2-Methoxy-4a,8-dimethyl-4a,5-dihydronaphthalene-1,4-dione) : A dihydronaphthalene-dione synthesized via asymmetric Diels-Alder reactions for terpene synthesis .

Substituent Position and Impact :

- The 5-methoxy group in 5-Methoxyphenanthrene-1,4-dione is positioned on a phenanthrene backbone, contrasting with methoxy groups on phenyl (IM-5) or naphthalene (2-Methoxystypandrone) rings. Substituent placement influences electronic effects (e.g., electron-donating methoxy groups enhance stability) and intermolecular interactions (e.g., H-bonding) .

Key Observations :

Physical and Electronic Properties

Dipole Moments and Solubility :

- Bis-(β-enamino-pyran-2,4-dione) derivatives: Exhibit polarity (dipole moments: 2a > 2b), influenced by substituents and spacer groups (e.g., 1,6-hexylene) .

- Crystal Packing : Dominated by H...H (40–50%), O...H (20–25%), and H...C (10–15%) interactions, critical for stability .

Comparison: Phenanthrenequinones like this compound likely have higher planarity and conjugation than imidazolidine-diones, affecting solubility (lower) and melting points (higher).

Analytical Characterization

Common Techniques :

- NMR/LC-MS : Used for IM-series and 2-Methoxystypandrone to confirm purity and structure .

- X-ray Crystallography: Resolved crystal structures of pyran-diones and naphthoquinones, validating DFT-calculated geometries .

DFT Applications : Accurately predict NMR chemical shifts (R² = 0.93–0.94) and electronic properties (e.g., HOMO-LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.